AGL-0182-30

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

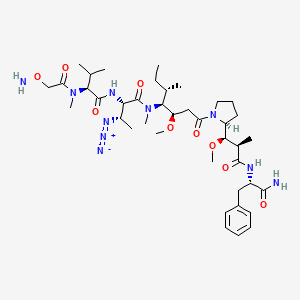

Fórmula molecular |

C40H66N10O9 |

|---|---|

Peso molecular |

831.0 g/mol |

Nombre IUPAC |

(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide |

InChI |

InChI=1S/C40H66N10O9/c1-11-24(4)35(49(8)40(56)33(26(6)46-47-42)45-39(55)34(23(2)3)48(7)32(52)22-59-43)30(57-9)21-31(51)50-19-15-18-29(50)36(58-10)25(5)38(54)44-28(37(41)53)20-27-16-13-12-14-17-27/h12-14,16-17,23-26,28-30,33-36H,11,15,18-22,43H2,1-10H3,(H2,41,53)(H,44,54)(H,45,55)/t24-,25+,26-,28-,29-,30+,33-,34-,35-,36+/m0/s1 |

Clave InChI |

LLOGCIOYKATPRI-BMYVGMLTSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)[C@H]([C@H](C)N=[N+]=[N-])NC(=O)[C@H](C(C)C)N(C)C(=O)CON |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)N(C)C(=O)CON |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGL-0182-30

A Core Component of the Antibody-Drug Conjugate ASP1235 (AGS62P1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

AGL-0182-30 is a potent microtubule-disrupting agent that serves as the cytotoxic payload in the antibody-drug conjugate (ADC) ASP1235 (also known as AGS62P1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role within the ASP1235 ADC, its molecular interactions, and the resulting cellular consequences. The information is compiled from preclinical and clinical studies to support researchers and professionals in the field of oncology drug development.

ASP1235 was developed to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed in acute myeloid leukemia (AML).[1][2] The ADC comprises a human IgG1 monoclonal antibody targeting FLT3, site-specifically conjugated to this compound via a novel, non-cleavable oxime linker.[3][4] This design intended to deliver the cytotoxic payload directly to FLT3-expressing cancer cells, thereby minimizing systemic toxicity.

The Antibody-Drug Conjugate: ASP1235 (AGS62P1)

The efficacy of this compound is intrinsically linked to its delivery system within the ASP1235 ADC. The ADC's design incorporates three key components:

-

The Antibody: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of FLT3.[5]

-

The Linker: A non-cleavable oxime linker that connects the antibody to the payload. This type of linker is designed to be stable in circulation and only release the payload after the ADC has been internalized and the antibody component degraded within the lysosome of the target cell.[3][6]

-

The Payload (Warhead): this compound, a derivative of the potent antimitotic agent monomethyl auristatin F (MMAF).[3]

The mechanism of action of ASP1235, and by extension this compound, follows a multi-step process:

-

Binding: The anti-FLT3 antibody component of ASP1235 binds to FLT3 on the surface of AML cells.

-

Internalization: Upon binding, the ADC-FLT3 complex is internalized by the cell through receptor-mediated endocytosis.[5][7]

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, where the antibody is degraded by proteases, releasing the this compound payload attached to the linker and an amino acid residue from the antibody.

-

Cytotoxic Effect: The released payload, now active within the cell, exerts its cytotoxic effect by disrupting the microtubule network.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[2][5][7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

By binding to tubulin, the building block of microtubules, this compound prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[5] This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Preclinical and Clinical Data

In Vitro Activity

Preclinical studies have demonstrated the potent in vitro activity of ASP1235, driven by the this compound payload.

| Cell Line | FLT3 Status | IC50 (nM) of AGS62P1 | Reference |

| Various AML cell lines | Not specified | 0.2 - 12 | [8] |

| Cell Line | FLT3 Status | Growth Inhibition by ASP1235 (at 100 µg/mL) | Reference |

| MV4-11 | ITD | High | [3] |

| MOLM-13 | ITD | High | [3] |

| SEM | Wild Type | High | [3] |

| THP-1 | Wild Type | Partial (~60% inhibition) | [3] |

In Vivo Efficacy

Xenograft models using human AML cell lines have been employed to evaluate the in vivo anti-tumor activity of ASP1235.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| THP-1 | ASP1235 (1.5 mg/kg) | 27% | [3] |

| THP-1 | ASP1235 (3 mg/kg) | 38% | [3] |

Clinical Trial Results (NCT02864290)

A Phase 1 clinical trial (NCT02864290) was conducted to evaluate the safety, tolerability, and pharmacokinetics of ASP1235 in patients with relapsed or refractory AML. The study was ultimately terminated due to a lack of efficacy.[9]

| Parameter | Value | Reference |

| Number of Patients | 43 | [2] |

| Composite Complete Remission | 6 patients | [2] |

| Most Common Adverse Events | Elevated liver transaminases, ocular toxicity, muscular weakness | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within the context of the ASP1235 ADC and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound via the ASP1235 ADC.

Caption: Preclinical evaluation workflow for ASP1235/AGL-0182-30.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP1235 in AML cell lines.

Methodology:

-

Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13, SEM, THP-1) are cultured in appropriate media and conditions.[8]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ASP1235 for a specified period (e.g., 72 hours).[8]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ASP1235 in a mouse model of AML.

Methodology:

-

Cell Implantation: An AML cell line, such as THP-1, is subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]

-

Treatment: Mice are randomized into treatment and control groups. ASP1235 is administered intravenously at various doses (e.g., 1.5 and 3 mg/kg) on a specified schedule (e.g., once weekly). The control group receives a vehicle or a non-targeting ADC.[3][6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[6]

-

Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition.

Tubulin Polymerization Assay (General Protocol)

Objective: To directly measure the effect of this compound on tubulin polymerization in vitro.

Methodology:

-

Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM) are required. A fluorescent reporter dye that binds to polymerized microtubules can be included for detection.[7][10]

-

Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared on ice. The test compound (this compound) or a vehicle control is added to the mixture.[10]

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.[10]

-

Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity at 340-350 nm) or fluorescence in a temperature-controlled plate reader.[7][10]

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The effect of this compound is quantified by comparing the polymerization in its presence to the vehicle control.

Conclusion

This compound is a potent microtubule-disrupting agent that, when delivered as the payload of the ADC ASP1235, induces cell cycle arrest and apoptosis in FLT3-expressing AML cells. While preclinical studies demonstrated promising anti-tumor activity, the clinical development of ASP1235 was halted due to a lack of efficacy in patients with relapsed or refractory AML. Nevertheless, the detailed understanding of the mechanism of action of this compound and the design of the ASP1235 ADC provide valuable insights for the development of future antibody-drug conjugates in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, tolerability, and pharmacokinetics of ASP1235 in relapsed or refractory acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The “Utility” of Highly Toxic Marine-Sourced Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Paper: Phase 1 Trial of Navitoclax/Venetoclax/Decitabine Combination in Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]

- 10. benchchem.com [benchchem.com]

AGL-0182-30: A Proprietary Microtubule Disruptor for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

AGL-0182-30 is a proprietary synthetic agent designed to disrupt microtubule dynamics, a critical process for cell division.[1] Its primary application to date has been as a cytotoxic payload in an antibody-drug conjugate (ADC), AGS62P1, which was developed for the treatment of Acute Myeloid Leukemia (AML).[2][3][4] This technical guide synthesizes the available information on this compound and its role in the context of the AGS62P1 ADC, providing a high-level overview of its mechanism of action.

Core Concept: A Payload for Antibody-Drug Conjugates

This compound was utilized as the cytotoxic component of the ADC AGS62P1, which targeted the FLT3 receptor on cancer cells.[5][6] The fundamental principle of an ADC is to deliver a potent cytotoxic agent like this compound directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[7] In the case of AGS62P1, an anti-FLT3 antibody serves as the targeting moiety.[5] Upon binding to the FLT3 receptor on the surface of a leukemia cell, the ADC-receptor complex is internalized.[8] Inside the cell, this compound is released from the antibody to exert its cytotoxic effect.

The Microtubule Disruption Pathway

As a microtubule-disrupting agent, this compound interferes with the normal function of microtubules, which are essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

The general mechanism of action for microtubule disruptors involves one of two primary effects:

-

Inhibition of Polymerization: These agents bind to tubulin dimers, preventing them from assembling into microtubules. This leads to a depletion of microtubules in the cell.

-

Stabilization of Microtubules: These agents bind to microtubules and prevent their depolymerization. This results in an accumulation of dysfunctional microtubules.

In both scenarios, the disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[5] The ADC AGS62P1, carrying the this compound payload, was shown to induce G2/M phase arrest and apoptosis in FLT3-positive AML cells.[8]

Due to the proprietary nature of this compound, specific details regarding its binding site on tubulin and the precise molecular interactions that lead to microtubule disruption are not publicly available.

Quantitative Data

Detailed quantitative data for this compound as a standalone agent, such as its binding affinity for tubulin or its IC50 values in various cancer cell lines, are not available in the public domain. The available data pertains to the entire AGS62P1 antibody-drug conjugate.

Table 1: In Vitro Cytotoxic Activity of AGS62P1 (ADC containing this compound)

| Cell Line Model | IC50 Range (nM) | Reference |

| FLT3/ITD AML | 0.5 - 13 | [4] |

| FLT3 non-ITD AML | 0.2 - 12 | [4] |

This table summarizes the potency of the entire antibody-drug conjugate, not the this compound payload alone.

Experimental Protocols

Specific experimental protocols for studying the microtubule disruption pathway of this compound are not publicly available. However, a general understanding of the methods used to characterize microtubule-disrupting agents can be provided.

General Protocol for Assessing Microtubule Disruption:

-

Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

-

Compound Treatment: Cells are treated with various concentrations of the microtubule-disrupting agent for specific time periods.

-

Cell Viability Assays: Assays such as MTT or CellTiter-Glo are used to determine the cytotoxic effects of the compound and to calculate IC50 values.

-

Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) is employed to analyze the distribution of cells in different phases of the cell cycle and to detect cell cycle arrest.

-

Apoptosis Assays: Annexin V/PI staining followed by flow cytometry or caspase activity assays are used to quantify the induction of apoptosis.

-

Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with antibodies against α-tubulin to visualize the microtubule network. Disruption of the microtubule structure and mitotic spindle abnormalities can be observed.

-

In Vitro Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.

Visualizations

Diagram 1: Generalized Mechanism of Action for a Microtubule-Disrupting ADC

Caption: Generalized workflow of a microtubule-disrupting antibody-drug conjugate.

Diagram 2: Logical Flow of Microtubule Disruption Leading to Apoptosis

Caption: Logical pathway from microtubule disruption to apoptosis.

Conclusion

This compound is a microtubule-disrupting agent that has been clinically evaluated as a component of the antibody-drug conjugate AGS62P1. Its mechanism of action aligns with other agents in its class, leading to cell cycle arrest and apoptosis. However, due to its proprietary nature, a detailed, in-depth technical guide with extensive quantitative data and specific experimental protocols is not possible based on publicly available information. The provided overview and generalized diagrams offer a foundational understanding for researchers and professionals in the field of drug development. Further detailed information would likely only become available through direct communication with the developing company or future publications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. adcreview.com [adcreview.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to AGL-0182-30: Understanding a Proprietary Microtubule Disrupting Agent and Click Chemistry Reagent

Disclaimer: The chemical structure, and therefore the specific physicochemical and pharmacological properties of AGL-0182-30, are proprietary and not available in the public domain. This guide provides a detailed overview based on its classification as a microtubule disrupting agent and a click chemistry reagent, intended for researchers, scientists, and drug development professionals. All data and diagrams presented are illustrative of these general classifications and not specific to this compound.

Executive Summary

This compound is identified as a proprietary microtubule disrupting agent. Such agents are pivotal in cell biology research and oncology, primarily by interfering with the dynamics of microtubules, which are essential for cell division and other cellular functions. Additionally, this compound is classified as a click chemistry reagent containing an azide (B81097) group. This functionality allows for its use in bio-conjugation applications through highly efficient and specific chemical reactions. This guide will delve into the general principles of microtubule disruption and click chemistry to provide a foundational understanding of the potential applications and mechanisms of this compound.

Available Information for this compound

Publicly accessible information on this compound is limited. The key characteristics are summarized in the table below. Notably, no quantitative data regarding its physicochemical or pharmacological properties are available.

| Property | Description |

| Functional Class | Microtubule Disrupting Agent |

| Chemical Class | Click Chemistry Reagent |

| Reactive Group | Azide (N₃) |

| Potential Reactions | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing DBCO or BCN groups. |

| Reported Applications | For research use only. |

Core Concept: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin dimers that are crucial components of the cytoskeleton in eukaryotic cells. They play a vital role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] Microtubule disrupting agents are molecules that interfere with the normal polymerization and depolymerization of tubulin, leading to a cascade of cellular effects.

General Mechanism of Action

Microtubule disrupting agents typically fall into two main categories:

-

Microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine): These agents bind to tubulin subunits and prevent their assembly into microtubules, leading to a net depolymerization.[4][5]

-

Microtubule-stabilizing agents (e.g., Taxanes): These agents bind to microtubules and inhibit their disassembly, leading to the formation of dysfunctional, hyper-stable microtubule bundles.

Both types of agents ultimately disrupt the dynamic instability of microtubules, which is essential for their function. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[5][6]

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics can trigger a variety of downstream signaling pathways. A primary consequence is the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting the spindle, these agents cause a prolonged SAC activation, leading to mitotic arrest and, eventually, cell death.

Furthermore, microtubule disruption has been shown to impact other signaling pathways, including the inhibition of the hypoxia-inducible factor-1α (HIF-1α) pathway, which is crucial for tumor angiogenesis.[7]

Caption: Generalized pathway of microtubule disruption leading to mitotic arrest and apoptosis.

Core Concept: Click Chemistry

"Click chemistry" is a concept introduced by K. Barry Sharpless that describes a class of reactions that are high-yielding, wide in scope, create minimal byproducts, and are easy to perform.[8][9] this compound, with its azide group, is designed for a prominent type of click reaction: the azide-alkyne cycloaddition.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, where an azide and a terminal alkyne are joined to form a stable triazole ring, catalyzed by a copper(I) species.[10][11][12] This reaction is extremely efficient and specific, and it can be performed in aqueous buffers, making it suitable for biological applications.[12]

Experimental Protocol: General CuAAC Bioconjugation

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule (e.g., protein, nucleic acid) in an appropriate aqueous buffer (e.g., phosphate-buffered saline).

-

Prepare a stock solution of the azide-containing molecule (e.g., this compound) in a compatible solvent (e.g., DMSO).

-

Prepare stock solutions of a copper(II) sulfate (B86663) (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) catalyst and improve reaction efficiency.[13]

-

-

Reaction Execution:

-

To the alkyne-modified biomolecule solution, add the azide-containing molecule.

-

Sequentially add the copper ligand, copper(II) sulfate, and finally, the reducing agent to initiate the reaction.

-

Allow the reaction to proceed at room temperature or 37°C for a specified time (typically 1-4 hours).

-

-

Purification and Analysis:

-

Remove unreacted small molecules and the copper catalyst using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

-

Analyze the resulting conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10][11][14] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly without a catalyst.[14] this compound is suitable for this type of reaction.

Experimental Protocol: General SPAAC for Live Cell Labeling

-

Metabolic Labeling (Optional):

-

Incubate cells with a metabolic precursor containing a cyclooctyne-modified sugar, amino acid, or lipid, allowing for its incorporation into cellular biomolecules.

-

-

Labeling Reaction:

-

Prepare a stock solution of the azide-functionalized probe (e.g., this compound, often conjugated to a fluorophore) in a cell-compatible solvent like DMSO.

-

Dilute the probe in a complete cell culture medium to the final desired concentration.

-

Add the probe-containing medium to the cells (either metabolically labeled or with surface receptors modified with a cyclooctyne) and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Washing and Imaging:

-

Gently wash the cells with fresh medium or PBS to remove the excess probe.

-

Image the cells using fluorescence microscopy to visualize the location of the labeled biomolecules.

-

Caption: Comparative workflows for CuAAC and SPAAC click chemistry reactions.

Conclusion

While the precise chemical identity of this compound remains proprietary, its dual classification as a microtubule disrupting agent and an azide-containing click chemistry reagent provides a strong framework for its potential utility in scientific research. As a microtubule disruptor, it likely impacts cell cycle progression and could serve as a tool for studying cytoskeletal dynamics and cancer biology. As a click chemistry reagent, its azide handle allows for straightforward and efficient covalent labeling and conjugation to a wide variety of alkyne-modified molecules, both in vitro and potentially in living systems. A comprehensive understanding of this compound's specific activities would necessitate access to proprietary data from its supplier.

References

- 1. Khan Academy [khanacademy.org]

- 2. Microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule - Wikipedia [en.wikipedia.org]

- 4. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. jpt.com [jpt.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biochempeg.com [biochempeg.com]

An In-depth Technical Guide to the Azide Group Reactivity of AGL-0182-30

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the expected reactivity of the azide (B81097) group in AGL-0182-30 based on established principles of click chemistry. As this compound is a proprietary microtubule disrupting agent, specific quantitative data and experimental protocols for this particular compound are not publicly available. The information, tables, and protocols presented herein are based on representative data for the classes of reactions in which this compound is known to participate and should be adapted and optimized for specific experimental contexts.

Introduction to this compound

This compound is a proprietary microtubule disrupting agent that incorporates an azide moiety, positioning it as a valuable tool for chemical biology and drug development.[1] The presence of the azide group allows this compound to function as a "click chemistry reagent," enabling its covalent conjugation to a wide variety of molecules. This functionality is particularly useful for applications such as the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and immobilization onto surfaces for biochemical assays.[2][3]

The reactivity of the azide group in this compound is primarily exploited through two key bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly specific, efficient, and can be performed in complex biological environments, making them ideal for bioconjugation.[4][5]

Core Reactivity of the Azide Group

The azide functional group is a cornerstone of click chemistry due to its unique combination of stability and reactivity under specific conditions. Organic azides are generally stable in biological systems but can undergo highly specific and efficient cycloaddition reactions with alkynes to form stable triazole linkages.[6] this compound leverages this reactivity for targeted conjugation.

Figure 1: Logical relationship of this compound's azide group with its click chemistry reaction partners.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method for conjugating molecules containing azide and terminal alkyne functionalities.[7][8] This reaction is catalyzed by copper(I) and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.

Quantitative Data for CuAAC Reactions

The yield and rate of CuAAC reactions can be influenced by factors such as the choice of ligand, copper source, and the electronic properties of the azide and alkyne. The following table summarizes representative yields for CuAAC reactions with various azides.

| Azide Reactant | Alkyne Reactant | Catalyst/Ligand | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | 0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >99 | [9] |

| Phenyl Azide | Phenylacetylene | 0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | >99 | [9] |

| 1-Azido-3-nitrobenzene | Propargyl Alcohol | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 12 h | 95 | [4] |

| Azidomethyl Phenyl Sulfide | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 h | 91 | [4] |

Experimental Protocol for CuAAC Bioconjugation

This protocol provides a general procedure for conjugating an azide-containing molecule like this compound to an alkyne-modified biomolecule.

Materials:

-

Azide-containing molecule (e.g., this compound)

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., spin desalting column, dialysis)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add Azide: Add the desired molar excess of the azide-containing molecule (e.g., this compound) to the reaction mixture.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:2 to 1:5 ratio of Cu:ligand is common.[10] Incubate for a few minutes.

-

Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect from light.

-

Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. Purify the resulting conjugate using an appropriate method (e.g., spin desalting column for proteins) to remove excess reagents and copper.[11]

Figure 2: Experimental workflow for a typical CuAAC bioconjugation reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react with azides.[1][12] The high ring strain of these alkynes lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without the need for a toxic metal catalyst.[5] This makes SPAAC particularly well-suited for applications in living cells and in vivo.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are typically described by second-order rate constants. The rate is dependent on the specific strained alkyne and the electronic nature of the azide.

| Strained Alkyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference |

| Sulfo-DBCO-amine | 3-Azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) | 25-37 | [6] |

| Sulfo-DBCO-amine | 1-Azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | 25-37 | [6] |

| DBCO | Benzyl Azide | ~0.1 | Aqueous | Not Specified | [5] |

| endo-BCN | Phenyl Azide | Significantly faster than DBCO with aromatic azides | Not Specified | Not Specified | [1] |

Experimental Protocol for SPAAC Bioconjugation

This protocol provides a general procedure for conjugating an azide-containing molecule like this compound to a strained alkyne-modified biomolecule.

Materials:

-

Azide-containing molecule (e.g., this compound)

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., spin desalting column, dialysis)

Procedure:

-

Prepare Reactants: Dissolve the azide-containing molecule (e.g., this compound) and the strained alkyne-modified biomolecule in the desired reaction buffer.

-

Combine Reactants: Mix the azide and strained alkyne solutions. A molar excess of one reactant may be used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary from minutes to several hours depending on the concentrations and reactivity of the specific reactants. The progress of the reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[12]

-

Purification: Once the reaction is complete, purify the conjugate using an appropriate method to remove any unreacted starting materials.

Figure 3: Experimental workflow for a typical SPAAC bioconjugation reaction.

Conclusion

This compound, through its integrated azide functional group, is a versatile tool for researchers in drug development and chemical biology. The ability of its azide group to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions allows for the precise and efficient conjugation to a wide array of molecular partners. While specific reactivity data for this compound is not publicly available, the principles and protocols outlined in this guide provide a robust framework for designing and executing experiments that leverage the powerful capabilities of click chemistry. Researchers are encouraged to optimize the provided general protocols for their specific applications to achieve the desired conjugation efficiency and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioclone.net [bioclone.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. broadpharm.com [broadpharm.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. broadpharm.com [broadpharm.com]

The Research Landscape of AGL-0182-30: An Overview

Information regarding the research use, mechanism of action, and experimental protocols for the compound designated AGL-0182-30 is not publicly available at this time. Extensive searches of scientific literature, clinical trial databases, and other public resources did not yield any specific information related to a substance with this identifier.

This lack of public information suggests several possibilities:

-

Early-Stage Development: this compound may be a compound in the very early stages of preclinical development. At this phase, information is often proprietary and not disclosed publicly by the sponsoring company or research institution.

-

Internal Designation: The identifier this compound could be an internal code used by a specific pharmaceutical company or academic laboratory that has not yet been associated with any public disclosures or publications.

-

Alternative Nomenclature: The compound may be more widely known under a different chemical name, a trade name, or another designation. Without additional context, it is not possible to link this compound to other known substances.

-

Discontinued (B1498344) Project: Research and development on this compound may have been discontinued before reaching a stage that would warrant public disclosure or publication.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

-

Consult Internal Resources: If this designation was encountered within a specific organizational context, internal databases and project documentation may be the primary source of information.

-

Identify the Origin: Determining the company or research group associated with this compound is crucial for finding more specific details, potentially through press releases, investor presentations, or conference abstracts that may not be indexed in major scientific databases.

Without publicly available data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound. Further investigation is required to ascertain the nature and research status of this compound.

AGL-0182-30 discovery and development

Absence of Publicly Available Data on AGL-0182-30 Halts Creation of Technical Guide

A comprehensive search for publicly available information on the discovery and development of a compound designated "this compound" has yielded no results. This lack of data prevents the creation of the requested in-depth technical guide for researchers, scientists, and drug development professionals.

Searches for "this compound discovery," "this compound development," as well as more specific queries related to its potential mechanism of action, clinical trials, and preclinical studies, did not return any relevant information. This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in scientific literature, patent applications, or public announcements by any pharmaceutical or biotechnology company.

It is also possible that this compound represents a discontinued (B1498344) research program for which data was never publicly released. In the highly competitive field of drug development, information on early-stage compounds is often kept confidential until a certain stage of development, such as the filing of an Investigational New Drug (IND) application or the initiation of clinical trials.

Without any foundational information, it is not possible to fulfill the user's request for a detailed summary of quantitative data, experimental protocols, and visualizations of signaling pathways related to this compound. Further investigation would be contingent on the public disclosure of information regarding this compound by the developing entity.

AGL-0182-30: A Technical Overview of a Microtubule-Disrupting Cytotoxic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a potent, proprietary microtubule-disrupting agent that has been investigated as a cytotoxic payload for antibody-drug conjugates (ADCs). As a synthetic analogue of the naturally occurring antimitotic agent Dolastatin 10, this compound exerts its cytotoxic effect by interfering with tubulin polymerization, a critical process for cell division. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols associated with this compound, primarily within the context of its use in the ADC, AGS62P1 (also known as ASP1235).

Chemical Characteristics and Mechanism of Action

This compound is a variation of monomethyl auristatin F (MMAF), a well-characterized antimitotic agent.[1][2] It is designed for conjugation to a monoclonal antibody through a stable, non-cleavable linker.[1][2] The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.[3]

The following diagram illustrates the proposed signaling pathway leading to apoptosis induced by this compound.

Caption: Proposed mechanism of this compound leading to apoptosis.

Preclinical Data: In Vitro Cytotoxicity of AGS62P1

The majority of publicly available data for this compound is derived from preclinical studies of the ADC, AGS62P1. This ADC targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase overexpressed in the majority of Acute Myeloid Leukemia (AML) cases.[4][5] The cytotoxic activity of AGS62P1, and by extension the potency of its payload this compound, has been evaluated against various AML cell lines.

| Cell Line | FLT3 Status | IC50 of AGS62P1 (nM) | Reference |

| MV4-11 | ITD Mutant | 0.5 - 13 | [6] |

| MOLM-13 | ITD Mutant | 0.5 - 13 | [6] |

| SEM | Wild Type | 0.2 - 12 | [6] |

| THP-1 | Wild Type | Partial sensitivity | [7] |

Experimental Protocols

Detailed experimental protocols for the standalone agent this compound are not publicly available. However, the following are standard methodologies for key experiments used to characterize cytotoxic agents and were likely employed in the evaluation of AGS62P1.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

The following diagram outlines the workflow for a typical cell viability assay.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Induce apoptosis in cells by treating with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.[10]

The following diagram illustrates the principles of cell population differentiation in an Annexin V/PI assay.

Caption: Quadrants of a typical Annexin V/PI flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, and cells in the S phase have an intermediate amount of DNA.[11]

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Treat the cells with RNase to prevent PI from binding to RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry.[12]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.[13]

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer containing GTP.

-

Add different concentrations of the test compound to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the absorbance at 340 nm at regular intervals using a temperature-controlled microplate reader.

-

Plot absorbance versus time to generate polymerization curves and determine the effect of the compound.[14]

Conclusion

This compound is a potent microtubule-disrupting agent with demonstrated cytotoxic activity when used as a payload in the ADC, AGS62P1. While preclinical data for the standalone agent is limited, the information gathered from the ADC studies provides valuable insights into its mechanism of action and potential as an anti-cancer therapeutic component. The clinical development of AGS62P1 was discontinued (B1498344) due to a lack of efficacy, which may not solely be a reflection of the payload's potency but could be influenced by factors such as ADC stability, target expression, and internalization kinetics. Further investigation of this compound and its derivatives could still be warranted in the development of new ADCs with different targets or linker technologies. The provided experimental protocols serve as a guide for researchers aiming to evaluate similar microtubule-targeting agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.org [oncotarget.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Tubulin Polymerization Assay [bio-protocol.org]

- 14. abscience.com.tw [abscience.com.tw]

The Role of AGL-0182-30 in Cancer Cell Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGL-0182-30 is a novel microtubule-disrupting agent that functions as the cytotoxic payload in the antibody-drug conjugate (ADC), ASP1235.[1] This technical guide delineates the mechanism of action of this compound, focusing on its role in inducing apoptosis in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). By interfering with microtubule dynamics, this compound triggers a cascade of signaling events that culminate in programmed cell death. This document provides a summary of available data, detailed experimental protocols for assessing its apoptotic effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction: this compound and its Therapeutic Context

This compound is a potent anti-mitotic agent designed to be delivered specifically to cancer cells via an ADC.[1] It is the payload component of ASP1235 (formerly AGS62P1), an ADC that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase overexpressed in the majority of AML cases.[1] The ADC approach allows for targeted delivery of the highly cytotoxic this compound to FLT3-expressing tumor cells, minimizing systemic toxicity. Once internalized by the cancer cell, this compound is released and exerts its anti-tumor effects by disrupting the microtubule network, a critical component of the cellular cytoskeleton.[1] This disruption leads to cell cycle arrest and, ultimately, the induction of apoptosis.[1]

Mechanism of Action: Microtubule Disruption Leading to Apoptosis

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are dynamic polymers crucial for various cellular processes, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport.

By disrupting microtubule dynamics, this compound induces the following cellular events:

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.

-

Induction of the Intrinsic Apoptotic Pathway: Prolonged mitotic arrest is a potent cellular stress signal that triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The stress signals lead to the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[2][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, assembles into a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2]

-

Execution of Apoptosis: Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and membrane blebbing.[2]

Signaling Pathway Diagram

References

- 1. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hyperactive Signalosome in Acute Myeloid Leukemia Drives Addiction to a Tumor-Specific Hsp90 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]

- 4. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]

AGL-0182-30: A Novel Microtubule Polymerization Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AGL-0182-30, a novel small molecule inhibitor of microtubule polymerization. This compound demonstrates potent anti-proliferative activity in a range of cancer cell lines, including those with multi-drug resistance. This document details the mechanism of action, key in vitro and in vivo experimental data, and provides detailed protocols for the methodologies used to characterize this compound. The information presented is intended to enable researchers and drug development professionals to effectively evaluate and utilize this compound in preclinical studies.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[1]

Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1] Microtubule-targeting agents are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders).[1] These agents interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

This compound is a novel, potent, and selective inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. A key advantage of many colchicine-site inhibitors is their ability to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps, a common challenge with taxanes and vinca alkaloids. This guide summarizes the preclinical data for this compound and provides detailed experimental protocols to facilitate further research.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the polymerization of tubulin heterodimers into microtubules. The proposed mechanism involves the following key steps:

-

Binding to the Colchicine Site: this compound binds to the colchicine-binding pocket located at the interface of α- and β-tubulin. This binding prevents the conformational change required for tubulin dimers to assemble into protofilaments.

-

Inhibition of Microtubule Formation: By preventing polymerization, this compound disrupts the dynamic equilibrium of the microtubule network. This leads to a net depolymerization and a significant reduction in cellular microtubule structures.

-

Mitotic Spindle Disruption: The absence of a functional microtubule network prevents the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound | 1.8 |

| Colchicine | 2.5 |

| Nocodazole (B1683961) | 5.0 |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15 |

| MCF-7 | Breast Cancer | 25 |

| A549 | Lung Cancer | 30 |

| NCI/ADR-RES | Ovarian Cancer (MDR) | 45 |

Table 3: Cell Cycle Arrest in HeLa Cells (24h treatment)

| Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 (Vehicle) | 55 | 25 | 20 |

| 25 | 15 | 10 | 75 |

| 50 | 10 | 5 | 85 |

Table 4: In Vivo Efficacy in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 55 |

| This compound | 20 | 80 |

Experimental Protocols

Detailed protocols for the key experiments used to characterize this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Positive controls: Colchicine, Nocodazole

-

96-well, UV-transparent microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare serial dilutions of this compound, colchicine, and nocodazole in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

On ice, add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-chilled 96-well plate.

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time for each concentration of this compound and controls.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

HeLa cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This method is used to visualize the effect of this compound on the microtubule network within cells.

Materials:

-

HeLa cells

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: FITC-conjugated goat anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on sterile glass coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with this compound (or vehicle control) for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using immunodeficient mice.

Materials:

-

A549 human lung carcinoma cells

-

Athymic nude mice (4-6 weeks old)

-

Sterile PBS

-

This compound formulation for injection (in a suitable vehicle)

-

Calipers

-

Syringes and needles

Procedure:

-

Harvest A549 cells and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Monitor the mice for tumor formation.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control to the respective groups according to the dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Monitor the body weight of each mouse as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Data Analysis:

-

Calculate the average tumor volume for each treatment group at each time point.

-

Plot the mean tumor volume ± SEM over time for each group.

-

Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

This compound is a promising novel microtubule polymerization inhibitor with potent anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics leading to G2/M arrest and apoptosis, is well-established for this class of compounds. The data presented in this guide demonstrate its potential as a therapeutic candidate, and the detailed protocols provide a framework for its further preclinical evaluation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to support its advancement towards clinical development.

References

Methodological & Application

Application Notes and Protocols for AGL-0182-30 Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a potent microtubule-disrupting agent designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). A key feature of this compound is its alkoxyamine linker, which enables highly specific and stable conjugation to antibodies through a bioorthogonal "click chemistry" reaction known as oxime ligation. This method allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), a critical factor in developing safe and effective cancer therapeutics.

The primary application of this compound is in the formation of the ADC, AGS62P1. In this conjugate, this compound is attached to a human IgG1 monoclonal antibody targeting FMS-like tyrosine kinase 3 (FLT3), a receptor frequently overexpressed in acute myeloid leukemia (AML).[1][2][3][4] The conjugation is site-specific, occurring at a genetically engineered p-acetyl phenylalanine (pAcF) residue within the antibody heavy chain.[1][2][3] This precise placement ensures minimal disruption of the antibody's antigen-binding capabilities and results in a uniform product with a DAR of 2.[5]

These application notes provide a detailed protocol for the click chemistry conjugation of this compound to a pAcF-containing antibody, as well as methods for the characterization of the resulting ADC.

Data Presentation

The following tables summarize key quantitative data for the AGS62P1 ADC, which utilizes the this compound payload.

Table 1: Physicochemical and Binding Properties of AGS62P1

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 (Homogeneous) | [5] |

| Target Antigen | FLT3 (FMS-like tyrosine kinase 3) | [1][3] |

| Antibody Isotype | Human IgG1 | [1] |

| Conjugation Chemistry | Oxime Ligation (Click Chemistry) | [1][2] |

| Binding Affinity (KD) | 0.1 - 0.9 nM | [3][6] |

Table 2: In Vitro Cytotoxicity of AGS62P1 in AML Cell Lines

| Cell Line Type | IC50 Range | Reference |

| FLT3-ITD | 0.5 - 13 nM | [4] |

| FLT3 non-ITD | 0.2 - 12 nM | [3][4] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Acetyl Phenylalanine (pAcF) into the Antibody

This protocol outlines the expression of a monoclonal antibody containing the unnatural amino acid p-acetyl phenylalanine, which provides the ketone handle for the oxime ligation.

Materials:

-

Expression vector containing the antibody gene with an amber stop codon (TAG) at the desired conjugation site.

-

Plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair for pAcF.

-

Mammalian expression cell line (e.g., CHO, HEK293).

-

Cell culture medium and supplements.

-

p-Acetyl phenylalanine (pAcF).

-

Transfection reagent.

-

Protein A affinity chromatography materials.

-

Standard buffers (e.g., PBS, elution buffers).

Methodology:

-

Co-transfection: Co-transfect the mammalian host cells with the antibody expression vector and the pAcF synthetase/tRNA plasmid using a suitable transfection reagent.

-

Cell Culture: Culture the transfected cells in a medium supplemented with pAcF. The concentration of pAcF may require optimization but is typically in the range of 0.5-5 mM.

-

Expression: Induce antibody expression according to the specific expression system.

-

Harvesting: Harvest the cell culture supernatant containing the secreted antibody.

-

Purification: Purify the pAcF-containing antibody using Protein A affinity chromatography.

-

Characterization: Confirm the incorporation of pAcF and the integrity of the antibody using mass spectrometry.

Protocol 2: this compound Click Chemistry Conjugation (Oxime Ligation)

This protocol describes the conjugation of the alkoxyamine-functionalized this compound to the pAcF-containing antibody.

Materials:

-

pAcF-containing monoclonal antibody (from Protocol 1).

-

This compound with alkoxyamine linker.

-

Reaction Buffer: Acetate buffer (pH 4.0-5.5).

-

Aniline (B41778) (as catalyst, optional).

-

Quenching solution (e.g., Tris buffer).

-

Size-exclusion chromatography (SEC) column.

-

Analysis equipment: UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, SDS-PAGE.

Methodology:

-

Preparation: Dissolve the pAcF-containing antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Payload Addition: Add a molar excess of this compound to the antibody solution. A 5-10 fold molar excess is a common starting point.

-

Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation. The reaction can be accelerated by the addition of an aniline catalyst (10-100 mM).

-

Quenching: (Optional) Quench the reaction by adding a quenching solution to consume any unreacted ketone or alkoxyamine groups.

-

Purification: Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC).

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reverse Phase (RP)-HPLC.

-

Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC and SDS-PAGE.

-

Confirmation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of an this compound ADC.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with AGL-0182-30

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][2][3] This reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[][4] The exceptional reliability and mild reaction conditions of CuAAC have made it an invaluable tool in drug discovery, bioconjugation, materials science, and diagnostics.[][5][6]

This document provides detailed application notes and protocols for the conjugation of a novel molecule, AGL-0182-30, using the CuAAC reaction. For the purpose of this guide, this compound is a molecule of interest possessing either a terminal alkyne or an azide functional group, intended for conjugation to a corresponding reaction partner (e.g., a biomolecule, a fluorescent probe, or a drug-delivery vehicle).

Reaction Principle and Mechanism

The CuAAC reaction is a 1,3-dipolar cycloaddition that, in contrast to the uncatalyzed version, proceeds rapidly at room temperature and regiospecifically yields the 1,4-disubstituted triazole isomer.[2][7] The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the active catalyst.[][8] The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4][7][9]

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a general protocol for the CuAAC reaction involving this compound. It is assumed that this compound contains either an azide or an alkyne group. The protocol should be optimized for each specific pair of reactants.

Materials and Reagents

-

This compound (containing either an azide or alkyne)

-

Corresponding reaction partner (containing either an alkyne or azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Copper-stabilizing ligand (e.g., THPTA for aqueous media, TBTA for organic solvents)[4][10]

-

Solvent (e.g., deionized water, PBS buffer, DMSO, t-BuOH, or mixtures thereof)

-

Aminoguanidine (B1677879) (optional, to scavenge ascorbate byproducts in bioconjugations)[11]

-

Nitrogen or Argon gas (for deoxygenating solutions, if necessary)

Preparation of Stock Solutions

| Reagent | Stock Concentration | Solvent | Storage Notes |

| This compound | 10 mM | Appropriate solvent (e.g., DMSO, water) | Store at -20°C, protect from light if fluorescent. |

| Reaction Partner | 10 mM | Appropriate solvent (e.g., DMSO, water) | Store at -20°C. |

| CuSO₄·5H₂O | 20-100 mM | Deionized Water | Stable at room temperature. |

| Sodium Ascorbate | 100-500 mM | Deionized Water | Must be prepared fresh before each use. |

| Ligand (THPTA/TBTA) | 50-200 mM | Deionized Water (THPTA) or DMSO (TBTA) | Store at -20°C. |

| Aminoguanidine | 100 mM | Deionized Water | Store at 4°C. |

General Protocol for a 1 mL Scale Reaction

-

Reactant Preparation: In a suitable reaction vial, add the desired amount of the limiting reactant (e.g., 100 µL of a 10 mM stock solution for a final concentration of 1 mM). Add the other reactant in a slight excess (e.g., 1.1 to 1.5 equivalents). Add the chosen solvent to bring the volume to approximately 900 µL.

-

Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix.

-

Add the ligand solution. For bioconjugations, a 5-fold excess of ligand to copper is recommended to protect biomolecules from oxidative damage.[9][12]

-

Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.

-

Vortex briefly and let the mixture stand for 1-2 minutes to allow for complex formation.[10]

-

-

Reaction Initiation:

-

Reaction Incubation:

-

Cap the reaction vial and mix thoroughly.

-

Allow the reaction to proceed at room temperature. Reactions are often complete within 1-4 hours, but may be left overnight.

-

Protect the reaction from light if using photosensitive compounds.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-